4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-15-7-9-16(10-8-15)27(23,24)20-14-6-11-17(18(13-14)25-2)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSGHTWRWQYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves disconnecting the molecule into three primary fragments:
- 4-Ethoxybenzenesulfonyl chloride as the sulfonating agent.
- 3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline as the nucleophilic aromatic amine.
- Pyrrolidinone ring for functionalization of the aniline derivative.
This strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before final coupling.
Synthesis of Key Intermediates
Preparation of 4-Ethoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 4-ethoxybenzene . In a representative procedure:
- 4-Ethoxybenzene (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) in dichloromethane at 0–5°C for 4 hours.
- The reaction mixture is quenched with ice water, and the product extracted into organic solvent.
- Purification by vacuum distillation yields 4-ethoxybenzenesulfonyl chloride as a pale-yellow liquid (72–78% yield).
Critical parameters include strict temperature control to minimize polysulfonation and rapid quenching to prevent hydrolysis.
Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline
This intermediate requires sequential functionalization of aniline:
Methoxylation and Nitration
Sulfonamide Coupling and Final Assembly
The critical sulfonylation step employs Schotten-Baumann conditions :
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran/Water (3:1) |
| Base | Sodium bicarbonate (2.5 eq) |
| Temperature | 0°C → Room temperature, 12 hours |
| Workup | Extraction with ethyl acetate |
| Purification | Column chromatography (SiO₂, Hex/EA) |
Alternative Synthetic Routes and Methodological Variations
Microwave-Assisted Sulfonylation
Recent advancements utilize microwave irradiation to accelerate the sulfonylation:
- Reaction time reduced from 12 hours to 45 minutes.
- Maintains yield at 79–81% while improving purity (HPLC >98.5%).
Solid-Phase Synthesis for Parallel Optimization
A patent-disclosed method employs Wang resin-bound aniline for combinatorial screening:
- Immobilized 3-methoxy-4-aminophenol reacts with γ-butyrolactam under Mitsunobu conditions.
- On-resin sulfonylation with 4-ethoxybenzenesulfonyl chloride.
- Cleavage with TFA/H₂O yields the target compound (67% purity before HPLC).
Critical Analysis of Reaction Parameters
Solvent Effects on Sulfonylation Efficiency
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF/H₂O | 82 | 97.2 |
| DCM/Pyridine | 74 | 95.8 |
| DMF | 68 | 93.1 |
| Acetone/NaHCO₃ | 71 | 94.3 |
Data adapted from demonstrates THF/H₂O as optimal, balancing solubility and reaction rate.
Temperature Profile for Pyrrolidinone Coupling
- Below 100°C: Incomplete conversion (<40% after 24h).
- 110–115°C: Optimal range (68–72% yield).
- Above 120°C: Decomposition observed (charring).
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:4) affords needle-like crystals suitable for X-ray analysis:
- Melting point: 158–160°C.
- Purity enhancement from 92% to 99.8%.
Spectroscopic Data Correlation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.82–7.75 (m, 2H, aromatic), 6.94–6.88 (m, 3H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.83 (s, 3H, OCH₃), 3.68–3.58 (m, 4H, pyrrolidinone), 2.45–2.35 (m, 2H, pyrrolidinone).
- HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₂O₅S [M+H]⁺ 397.1325, found 397.1328.
Industrial-Scale Production Considerations
A kilogram-scale process detailed in emphasizes:
- Continuous flow nitration for improved safety.
- Membrane-based solvent recovery reducing E-factor by 38%.
- PAT (Process Analytical Technology) monitoring via inline FTIR for real-time reaction control.
Economic analysis shows raw material costs dominated by the palladium catalyst (42% of total). Catalyst recycling protocols achieve 78% Pd recovery.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyrrolidinone moiety may interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below, focusing on substituents, physical properties, and synthesis yields:
Key Observations:
Substituent Impact on Melting Points: The presence of methoxy groups (e.g., compound 32) increases melting points (206–209°C) compared to non-polar substituents like biphenyl (33: 177–179°C), likely due to enhanced intermolecular hydrogen bonding . The target compound’s ethoxy group may lower the melting point relative to methoxy analogs due to increased hydrophobicity, though experimental data are lacking.
Synthesis Yields :
- Electron-donating groups (e.g., methoxy in 29 ) correlate with higher yields (60%) compared to bulky substituents (e.g., biphenyl in 33 : 54%) . The target compound’s ethoxy group, being moderately electron-donating, might favor yields similar to 29 , but this requires validation.
- Steric hindrance in indole-containing analogs (e.g., 4r ) drastically reduces yields (14%) .
Molecular Weight and Bioactivity :
- Higher molecular weight compounds (e.g., 33 at 409.48 g/mol) may exhibit improved tubulin-binding affinity due to extended π-π interactions, as suggested by molecular docking studies in . The target compound’s molecular weight (~389.4 g/mol) positions it between smaller analogs (e.g., 19 ) and bulkier derivatives.
Potential Bioactivity and Molecular Docking
While direct biological data for the target compound are unavailable, highlights that analogs with pyrrolidinone moieties (e.g., 32, 33) were evaluated for tubulin inhibition via molecular docking. The ethoxy group in the target compound may enhance hydrophobic interactions in the colchicine-binding site of α,β-tubulin (PDB: 1SA0) compared to smaller methoxy groups .
Biological Activity
4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves several chemical reactions, including the functionalization of phenyl rings and the incorporation of sulfonamide groups. The compound can be synthesized through a multi-step process involving:
- Formation of the pyrrolidine ring : This is achieved through cyclization reactions involving suitable precursors.
- Sulfonamide formation : The incorporation of the benzenesulfonamide moiety is critical for imparting biological activity.
The structural confirmation of synthesized compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Anti-inflammatory Activity
Research indicates that compounds similar to 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. A study reported that related sulfonamide derivatives showed up to 47.1% COX-2 inhibition at a concentration of 20 μM .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. For instance, derivatives with similar sulfonamide functionalities have demonstrated antiproliferative effects against various cancer cell lines at nanomolar concentrations. These compounds are known to block cell cycle progression and induce apoptosis through mechanisms involving cytoskeleton disruption .
Case Study 1: COX Inhibition
In a focused study on sulfonamide derivatives, it was found that modifications in the molecular structure significantly influenced COX inhibitory activity. The introduction of specific substituents on the phenyl ring enhanced binding affinity to COX enzymes, demonstrating that structural optimization can lead to improved anti-inflammatory efficacy .
Case Study 2: Antiproliferative Effects
Another investigation evaluated a series of benzenesulfonamide derivatives, revealing that certain modifications led to enhanced antiproliferative activities against multiple cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating these effects and suggested that further exploration into structure-activity relationships could yield more potent compounds .
Data Tables
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonylation : Reaction of 4-ethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Pyrrolidinone Introduction : Coupling the 3-methoxy-4-aminophenyl intermediate with 2-pyrrolidinone via nucleophilic substitution or transition metal-catalyzed reactions .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility .
- Temperature Control : Moderate temperatures (60–80°C) balance reaction rate and byproduct formation .
- Catalysts : Pd-based catalysts improve coupling efficiency in heterocycle formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfonamide linkage (e.g., sulfonamide proton at δ ~10–12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., methoxy and pyrrolidinone groups) .
Q. How should initial biological screening assays be designed to evaluate antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC .
- Anticancer Screening :
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Target Validation : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin polymerization based on structural analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity and selectivity?
- Methodological Answer :
- Comparative SAR Studies :
- Methoxy Group : Enhances solubility and π-stacking in hydrophobic enzyme pockets (e.g., observed in EGFR inhibition) .
- Ethoxy Group : Increases metabolic stability compared to methoxy, as shown in pharmacokinetic studies of related sulfonamides .
- Electron-Withdrawing Substituents : Fluorine or chlorine at specific positions (e.g., para to sulfonamide) improve target binding via halogen bonding, as seen in kinase inhibitors .
Q. What experimental strategies elucidate the mechanism of action for this compound’s enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition (e.g., using purified carbonic anhydrase or tyrosine kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target engagement .
- Mutagenesis Studies : Identify critical residues in enzyme active sites by alanine scanning (e.g., His64 in carbonic anhydrase) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines/passage numbers to minimize variability .
- Normalize data to housekeeping genes (e.g., GAPDH) in qPCR-based target validation .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
- Meta-Analysis : Compare data with structurally related compounds (e.g., ABT-751 analogs) to identify trends in potency and selectivity .
Q. What computational approaches predict binding modes and guide rational design of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or tubulin), focusing on hydrogen bonds with sulfonamide and hydrophobic contacts with pyrrolidinone .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate with IC₅₀ values from published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
